molecular formula C10H9N3O2S B1612404 Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate CAS No. 51542-42-8

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate

Cat. No.: B1612404
CAS No.: 51542-42-8
M. Wt: 235.26 g/mol
InChI Key: FFWNJSLCIGAQEI-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is a chemical compound with the molecular formula C10H9N3O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate typically involves the reaction of 4-aminobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The esterification of the carboxylic acid group with methanol yields the final product . The reaction conditions often include the use of catalysts and solvents such as hydrochloric acid and ethanol, with heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes also focus on minimizing waste and improving the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the thiadiazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is unique due to its ester functional group, which can be easily modified to create a wide range of derivatives with different properties. This versatility makes it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWNJSLCIGAQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589669
Record name Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51542-42-8
Record name Benzoic acid, 4-(5-amino-1,3,4-thiadiazol-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51542-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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